H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh
Overview
Description
Synthesis Analysis
Peptide synthesis is usually conducted using solid-phase techniques, where the amino acids are sequentially added to a growing chain. The process involves repeated cycles of deprotection and coupling .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can form secondary structures like alpha-helices and beta-sheets, depending on the properties of the amino acids and their sequence .Chemical Reactions Analysis
Peptides undergo various chemical reactions, many of which are specific to certain side chains. For example, serine residues can undergo phosphorylation, a key reaction in many cellular processes .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on the properties of the amino acids in its sequence. These can include charge, hydrophobicity, size, and reactivity .Scientific Research Applications
Urotensinergic System in Cardiovascular Functions
The urotensinergic system, involving the UT receptor and its ligands Urotensin II (UII) and Urotensin II-related peptide (URP), plays a potential role in cardiovascular functions. Studies have shown the therapeutic potential of UT ligands for treating heart failure and atherosclerosis, highlighting the need for a deeper understanding of UT pharmacology. The cyclic peptides UII and URP, with their conserved bioactive core, demonstrate functionally selective effects on cardiovascular functions, suggesting distinct roles in the control of these functions (Billard et al., 2019).
Glucosinolate Metabolism in Plants
Glucosinolates (GSLs), plant metabolites characterized by a S-β-d-glucopyrano unit and an O-sulfated thiohydroximate function, show structural diversity that reflects in the metabolism and function within plants. The enzymatic hydrolysis of GSLs can lead to products with potential roles in plant defense and human health. The identification and synthesis of GSLs contribute to understanding plant biochemistry and the potential applications in agriculture and medicine (Blažević et al., 2019).
Hemoglobinopathy Genetic Diversity
Research on α- and β-globin gene sequencing in UK hemoglobinopathy referrals has uncovered 60 novel mutations, revealing the wide racial heterogeneity of thalassemia and abnormal hemoglobin mutations. This diversity underscores the genetic complexity of blood disorders and the importance of advanced molecular diagnostics in their management (Henderson et al., 2016).
Surface-Enhanced Raman Spectroscopy (SERS) Applications
SERS has emerged as a powerful technique for biological and biomedical applications, offering high sensitivity and specificity for the detection of molecules in complex compositions. The development of plasmonic substrates for SERS has broadened its application in fields like cancer detection, environmental monitoring, and food safety, demonstrating the technique's versatility and potential for real-time, non-invasive analysis (Cialla‐May et al., 2017).
Peptide Chemistry Research
The study of peptide chemistry, focusing on structure-activity relationships and the development of specific inhibitors and agonists, has provided valuable insights into therapeutic applications. Research has led to the discovery of potent opioid receptor agonists and antagonists, highlighting the role of peptides in developing new drugs (Okada, 2009).
Safety And Hazards
Future Directions
The study of peptides is a rapidly advancing field with many potential applications in medicine, research, and industry. Future directions may include the development of new methods for peptide synthesis, the discovery of new peptides with biological activity, and the use of peptides in the treatment of disease .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGQNBVIAHIQOH-GHLXGSJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63N9O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746734 | |
Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1074.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh | |
CAS RN |
198483-37-3 | |
Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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